Civetone

説明

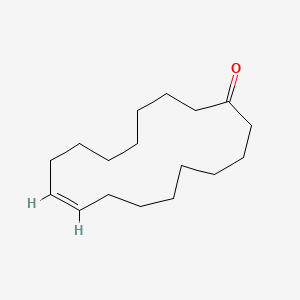

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(9Z)-cycloheptadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVZSBSZTMPBQR-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CCCCCCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883434 | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or colourless crystalline mass; Musky aroma | |

| Record name | Cycloheptadeca-9-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Cycloheptadeca-9-en-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

542-46-1, 74244-64-7 | |

| Record name | Civetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Cycloheptadecen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74244-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Civetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Civetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074244647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-90305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cycloheptadecen-1-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-9-cycloheptadecen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIVETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0K30CV1UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-9-cycloheptadecen-1-one chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of (Z)-9-cycloheptadecen-1-one

Abstract

(Z)-9-cycloheptadecen-1-one, commonly known as civetone, is a 17-membered macrocyclic ketone renowned for its characteristic musky aroma, making it a historically significant component in the fragrance industry.[1][2] Its structural elucidation by Leopold Ružička in 1926 was a landmark in organic chemistry, challenging existing theories about the stability of large carbon rings.[1] This guide provides a comprehensive overview of the modern and classical methodologies employed to determine the precise chemical structure of this fascinating molecule. We will detail the integrated spectroscopic techniques that form the cornerstone of contemporary structural analysis and revisit the classical chemical degradation methods that first unveiled its unique architecture. This document is intended to serve as a technical resource, offering detailed experimental protocols, tabulated spectral data, and logical workflows for the complete structural characterization of this compound.

Molecular and Physical Properties

The initial steps in structure elucidation involve determining the molecular formula and key physical properties. This compound is a crystalline solid at room temperature.[1] Elemental analysis reveals a composition of approximately 81.54% carbon, 12.07% hydrogen, and 6.39% oxygen.[2]

Table 1: Physical and Molecular Properties of (Z)-9-cycloheptadecen-1-one

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀O | [2] |

| Molecular Weight | 250.42 g/mol | [2] |

| IUPAC Name | (9Z)-cycloheptadec-9-en-1-one | [3] |

| CAS Number | 542-46-1 | [4] |

| Appearance | White to colorless crystalline solid | [5] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point | 342 °C (at 742 Torr) | [2] |

Modern Spectroscopic Elucidation Workflow

The contemporary approach to structure elucidation relies on a synergistic combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies functional groups, and a suite of nuclear magnetic resonance experiments reveals the carbon-hydrogen framework and connectivity.

Figure 1: Modern workflow for the structure elucidation of this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol (B129727) or dichloromethane (B109758).

-

Instrumentation: An Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is used.

-

Analysis: The sample is introduced via Gas Chromatography (GC) or direct infusion. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: A full scan is acquired over a mass range of m/z 50-500. The high-resolution measurement of the molecular ion peak (M⁺) is used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: For solid samples, a small amount of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is run. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.

-

¹³C NMR: A proton-decoupled experiment (e.g., using WALTZ-16 decoupling) is performed. A 45° pulse angle and a 2-second relaxation delay are used. Several thousand scans are typically required to achieve adequate signal-to-noise. DEPT-135 and DEPT-90 experiments are run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are used with appropriate spectral widths and acquisition times to ensure good resolution in both dimensions.

-

Data Interpretation and Tabulation

Mass Spectrometry Data

The EI mass spectrum shows a molecular ion peak (M⁺) at m/z = 250, consistent with the molecular formula C₁₇H₃₀O. The fragmentation pattern is characteristic of a macrocyclic ketone.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 250 | [C₁₇H₃₀O]⁺ | Molecular Ion (M⁺) |

| 232 | [M - H₂O]⁺ | Loss of water |

| 222 | [M - C₂H₄]⁺ | Alpha-cleavage followed by rearrangement |

| 98, 84, 69, 55 | Various Alkyl Fragments | Cleavage of the hydrocarbon chain |

Infrared Spectroscopy Data

The IR spectrum provides clear evidence for the key functional groups.

Table 3: Characteristic Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3005 | Medium | =C-H stretch | Alkene |

| 2925, 2855 | Strong | C-H stretch | Alkane (CH₂) |

| ~1710 | Strong | C=O stretch | Ketone |

| ~1650 | Medium, variable | C=C stretch | Alkene |

| ~720 | Medium | C-H bend (cis) | (Z)-Alkene |

Nuclear Magnetic Resonance Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. The symmetry of the molecule is a key feature, significantly simplifying the spectra. A study involving the isolation of this compound confirmed that its ¹³C NMR spectrum displays only 9 signals, which is half the number of carbons (excluding the carbonyl), immediately indicating a plane of symmetry.[6]

Table 4: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Key 2D Correlations |

| C1 | ~212.4 | - | - | HMBC to H2, H17 |

| C2, C17 | ~40.0 | ~2.4 | t | COSY with H3/H16; HMBC to C1, C3/C16 |

| C3, C16 | ~25.0 | ~1.6 | m | COSY with H2/H17, H4/H15 |

| C4-C7, C12-C15 | ~26-30 | ~1.3-1.4 | m | - |

| C8, C11 | ~27.0 | ~2.1 | m | COSY with H9/H10 |

| C9, C10 | ~130.1 | ~5.36 | t | COSY with H8/H11; HSQC to C9/C10 |

Data compiled from typical values for macrocyclic ketones and specific values reported in the literature.[6]

Classical Structure Elucidation: Ozonolysis

Before the advent of modern spectroscopy, the position of the double bond was determined by chemical degradation, most notably ozonolysis. This reaction cleaves the C=C bond to form two carbonyl-containing fragments, which can then be identified.

Figure 2: Reaction pathway for the ozonolysis of this compound.

Ozonolysis Experimental Protocol

Warning: Ozone is toxic and explosive in high concentrations. This procedure must be performed in a well-ventilated fume hood.

Protocol:

-

Setup: Dissolve this compound (1.0 g, 4.0 mmol) in 50 mL of dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.[7]

-

Ozonation: Bubble a stream of ozone-enriched oxygen from an ozone generator through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove excess ozone.

-

Workup (Oxidative): Slowly add 10 mL of 30% hydrogen peroxide to the cold solution. Allow the mixture to warm to room temperature and stir vigorously for several hours.

-

Isolation: Perform a liquid-liquid extraction to isolate the dicarboxylic acid product. Analyze the product to confirm its structure, thereby revealing the original position of the double bond.

Conclusion

The structural elucidation of (Z)-9-cycloheptadecen-1-one is a prime example of the evolution of chemical analysis. While classical degradation methods like ozonolysis were instrumental in the initial discovery, the modern analytical workflow—integrating HRMS, FTIR, and a suite of 1D and 2D NMR techniques—provides an unambiguous, detailed, and efficient pathway to the complete structural assignment. The symmetry of the this compound molecule provides a unique spectroscopic fingerprint, particularly in its ¹³C NMR spectrum, which serves as a rapid confirmation of its macrocyclic structure.[6] This guide has outlined the key protocols and data interpretation steps required for this process, providing a robust framework for researchers in natural product chemistry, fragrance science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound | C17H30O | CID 5315941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Cycloheptadecen-1-one, (Z)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. youtube.com [youtube.com]

The Scent of Discovery: A Technical Guide to the Isolation and Structural Elucidation of Civetone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Civetone, a 17-membered macrocyclic ketone, is the principal odoriferous constituent of the glandular secretion from the African civet cat (Civettictis civetta). For centuries, this secretion, known as civet musk, has been a prized ingredient in perfumery for its potent, alluring aroma and its properties as a fixative. The journey to uncover the molecular structure of this compound is a landmark in the history of organic chemistry, challenging long-held theories and paving the way for the field of macrocyclic chemistry. This guide provides a detailed technical account of the discovery, isolation, and structural elucidation of this compound, with a focus on the pioneering experimental work of the early 20th century.

Historical Context: From Ancient Perfumery to Modern Chemistry

The use of civet musk in fragrances dates back to ancient times.[1] The raw secretion is a soft, yellowish paste with an intensely fecal and musky odor.[2] Upon dilution, this potent scent transforms into a radiant, floral, and sensual aroma. The traditional method of obtaining civet involved keeping the animals in captivity and periodically scraping the secretions from their perineal glands, a practice that has raised significant animal welfare concerns.[2][3]

The chemical investigation into the components of civet musk began in the early 20th century. In 1912, a researcher named Sack was the first to isolate the key odoriferous compound, which was later named this compound.[1] However, it was the seminal work of Leopold Ružička in 1926 that unveiled its revolutionary molecular structure.[4] At the time, Adolf von Baeyer's strain theory posited that large carbon rings would be too unstable to exist.[5] Ružička's discovery of a 17-membered ring in this compound (and a 15-membered ring in muscone) directly contradicted this theory, opening up a new chapter in organic chemistry and earning him the Nobel Prize in Chemistry in 1939.[4][5]

Early Isolation and Characterization of this compound

The initial isolation of this compound from raw civet musk was a challenging task due to the complex nature of the secretion and the analytical techniques available in the early 1900s.

Experimental Protocol: Isolation of this compound from Civet Musk (Modern Reconstruction of Early 20th Century Methods)

This protocol is a reconstruction of the likely methods used by early researchers, based on the common laboratory practices of the era.

1. Extraction:

-

A known quantity of raw civet musk (e.g., 100 g) was macerated with a non-polar solvent such as petroleum ether or diethyl ether to dissolve the fatty and odorous components.

-

The mixture was likely left to stand for several days with occasional agitation to ensure complete extraction.

-

The resulting solution was then filtered to remove insoluble materials like animal hair and cellular debris.

-

The solvent was removed by distillation, likely under reduced pressure to avoid decomposition of the thermally sensitive compounds, leaving a concentrated, odorous residue.

2. Saponification and Removal of Fatty Acids:

-

The crude extract was treated with an alcoholic solution of potassium hydroxide (B78521) and heated under reflux. This process, known as saponification, converts the abundant fatty acid esters into water-soluble potassium salts (soaps) and free alcohols.

-

After saponification, the reaction mixture was diluted with water, and the unsaponifiable fraction, containing this compound, was extracted with a water-immiscible solvent like diethyl ether.

-

The ether layer was then washed with water to remove any remaining soap and alcohol.

3. Purification by Fractional Distillation:

-

The solvent from the unsaponifiable fraction was evaporated, and the resulting oil was subjected to fractional distillation under high vacuum.[1] This technique separates compounds based on their boiling points.

-

This compound, having a high molecular weight, would be collected in a high-boiling point fraction. Early distillation setups consisted of simple open tubes or spiral columns.[1]

4. Crystallization:

-

The enriched this compound fraction from distillation was cooled to induce crystallization.

-

The resulting crystals were then collected and could be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone (B3395972), to yield pure this compound.

Structural Elucidation by Chemical Degradation: The Work of Leopold Ružička

Without the aid of modern spectroscopic techniques, Ružička ingeniously determined the structure of this compound through a series of chemical degradation experiments designed to break the molecule into smaller, identifiable fragments.

Experimental Protocol: Oxidative Cleavage of this compound

1. Potassium Permanganate (B83412) Oxidation:

-

A solution of this compound in a suitable solvent (e.g., acetone or a biphasic system) was treated with a strong oxidizing agent, such as a hot, concentrated, and acidified solution of potassium permanganate (KMnO₄).[6][7]

-

This harsh oxidation cleaved the carbon-carbon double bond within the this compound ring.

-

The reaction mixture, containing precipitated manganese dioxide, was worked up by adding a reducing agent (e.g., sodium bisulfite) to dissolve the manganese salts.

-

The resulting solution was then acidified and extracted to isolate the acidic products.

2. Ozonolysis:

-

As an alternative and often milder method, a stream of ozone (O₃) was bubbled through a solution of this compound in an inert solvent (e.g., carbon tetrachloride or chloroform) at low temperature (e.g., -78 °C).[6]

-

The initial ozonide product was then subjected to an oxidative workup (e.g., with hydrogen peroxide) to convert the cleavage products directly to carboxylic acids.

3. Identification of Degradation Products:

-

The mixture of dicarboxylic acids obtained from the oxidation was converted to their corresponding methyl or ethyl esters by reaction with methanol (B129727) or ethanol in the presence of an acid catalyst.

-

This mixture of esters was then carefully separated by fractional distillation under reduced pressure.[6]

-

Ružička identified a series of straight-chain dicarboxylic acids, including succinic (C4), adipic (C6), pimelic (C7), suberic (C8), and azelaic (C9) acids.[6]

Logical Pathway to the Structure

The identification of these specific dicarboxylic acids was the key to unlocking this compound's structure. By piecing together these fragments, Ružička deduced that this compound must possess a 17-membered carbon ring with a double bond at the 9-position.

Caption: Logical workflow for the structural elucidation of this compound.

Quantitative Data and Physicochemical Properties

The following tables summarize the physicochemical properties of this compound as determined by early 20th-century methods and corroborated by modern analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination (Early 20th Century) |

| Molecular Formula | C₁₇H₃₀O | Elemental Analysis (Combustion Analysis) |

| Molecular Weight | ~250 g/mol | Rast Method (Freezing Point Depression using Camphor) |

| Melting Point | 31-32 °C | Capillary Method (e.g., using a Thiele tube) |

| Boiling Point | 342 °C (at 742 mmHg) | Distillation |

| Density (at 33 °C) | 0.917 g/cm³ | Pycnometry |

Table 2: Yields from Historical Isolation and Degradation

| Process | Product | Reported Yield |

| Extraction of Civet Musk | Crude this compound | 0.8 - 1.2% (of raw musk) |

| Oxidative Degradation | Dicarboxylic Acids | Variable, depending on conditions |

Early 20th Century Analytical Techniques

The determination of the properties listed above relied on techniques that are now largely historical but were state-of-the-art at the time.

Experimental Protocol: Molecular Weight Determination by the Rast Method

The Rast method was a common technique for determining the molecular weight of an unknown solid based on the principle of freezing point depression.

1. Preparation:

-

A precise mass of a solvent with a large cryoscopic constant, typically camphor (B46023) (Kf = ~40 °C· kg/mol ), was weighed into a test tube.

-

The melting point of the pure camphor was accurately determined using a melting point apparatus.

-

A small, accurately weighed amount of purified this compound was added to the camphor.

2. Measurement:

-

The mixture was carefully heated until the camphor and this compound melted and formed a homogeneous solution.

-

The solution was then allowed to cool slowly while being stirred, and the temperature at which it began to freeze was recorded.

3. Calculation:

-

The freezing point depression (ΔTf) was calculated as the difference between the freezing point of pure camphor and the freezing point of the solution.

-

The molality (m) of the solution was determined using the formula: ΔTf = Kf * m.

-

From the molality and the known masses of this compound and camphor, the molecular weight of this compound was calculated.

Caption: Workflow for the Rast method of molecular weight determination.

Conclusion

The discovery and structural elucidation of this compound represent a triumph of classical organic chemistry. Through meticulous extraction, purification, and ingenious chemical degradation, Leopold Ružička and his predecessors not only identified a key component of a historically significant perfume ingredient but also fundamentally altered the understanding of chemical structures. Their work, performed without the benefit of modern analytical instrumentation, stands as a testament to the power of logical deduction and precise experimental technique. This historical achievement laid the groundwork for the synthesis of macrocyclic compounds, which continues to be an active and important area of research in the fields of fragrances, pharmaceuticals, and materials science.

References

- 1. A Chemical History of Polycyclic Musks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Helvetica chimica acta (in SafetyLit) [safetylit.org]

The Pheromonal Role of Civetone in Mammalian Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civetone, a macrocyclic ketone, is a key semiochemical that plays a crucial role in mammalian communication.[1] Historically sourced from the perineal gland secretions of the African civet (Civetticta civetta), this molecule is renowned for its potent, musky aroma which becomes pleasant upon extreme dilution.[1] Beyond its traditional use in the fragrance industry, this compound is recognized as a pheromone involved in territorial marking, mate attraction, and signaling dominance hierarchies in its native species.[2] Its influence extends to other mammals, with evidence suggesting a role in the chemical communication of giant pandas and its use as an attractant for jaguars. This guide provides an in-depth technical overview of this compound's function as a mammalian pheromone, focusing on its biochemical properties, putative signaling pathways, and the experimental protocols required for its study.

Physicochemical Properties of this compound

This compound, chemically known as (9Z)-cycloheptadec-9-en-1-one, is a 17-membered ring ketone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₀O | [1] |

| Molecular Weight | 250.42 g/mol | [1] |

| CAS Number | 542-46-1 | [1] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [2] |

| Odor | Strong, fecal, and musky at high concentrations; pleasant, sweet, and musky at high dilutions | [1] |

| Boiling Point | 342 °C (648 °F; 615 K) | [1] |

| Melting Point | 31-32.5 °C | [2] |

Quantitative Analysis of this compound in Biological Samples

The concentration of this compound in natural secretions can vary depending on the age, sex, and season of the animal. Accurate quantification is crucial for understanding its biological relevance.

| Species | Sample Type | This compound Concentration (% of total ion current) | Analytical Method |

| African Civet (Civetticta civetta) | Perineal gland secretion (adult male) | 52.89% | GC-MS |

| African Civet (Civetticta civetta) | Perineal gland secretion (sub-adult female) | 35.63% | GC-MS |

| Small Indian Civet (Viverricula indica) | Glandular secretion (female) | 23.6 ± 1.5 µg/mg | GC-MS |

Putative Receptors and Signaling Pathways

While the specific receptors for this compound have not been definitively identified, it is hypothesized to interact with G-protein coupled receptors (GPCRs) located in the main olfactory epithelium (MOE) and/or the vomeronasal organ (VNO). The structural similarity of this compound to other macrocyclic musks, such as muscone, suggests that it may bind to homologous olfactory receptors (ORs).

Olfactory Receptors (ORs)

Studies on the related musk compound, muscone, have identified specific ORs that respond to it. These findings provide a valuable starting point for investigating this compound's receptors.

| Receptor | Ligand | EC₅₀ (µM) | Species |

| OR5AN1 | (R)-Muscone | 13.3 | Human |

| MOR215-1 | (R)-Muscone | Not specified | Mouse |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Vomeronasal Receptors (VRs)

The VNO is specialized for detecting non-volatile chemical cues, including many pheromones. It is plausible that this compound, due to its relatively high molecular weight, activates vomeronasal receptors (V1Rs or V2Rs).

Proposed Signaling Pathways

Upon binding to a GPCR, this compound is expected to initiate an intracellular signaling cascade. Two primary pathways are proposed, depending on the receptor type and the G-protein it couples to.

A. cAMP-Mediated Pathway (Typical for Olfactory Receptors):

This pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

B. IP₃/DAG-Mediated Pathway (Typical for Vomeronasal Receptors):

This pathway involves the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Experimental Protocols

Investigating the pheromonal effects of this compound requires a multi-faceted approach, combining biochemical, electrophysiological, and behavioral assays.

Quantification of this compound in Biological Samples by GC-MS

Objective: To determine the concentration of this compound in glandular secretions, urine, or other biological matrices.

Protocol:

-

Sample Preparation:

-

Extract a known weight of the biological sample with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Sonication can be used to improve extraction efficiency.

-

Concentrate the extract under a gentle stream of nitrogen.

-

For quantitative analysis, add a known amount of an internal standard (e.g., a deuterated analog of this compound) to the sample prior to extraction.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Column: Use a non-polar or mid-polar capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of this compound.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode, monitoring the molecular ion and characteristic fragment ions of this compound and the internal standard.

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Quantify the amount of this compound by comparing the peak area of the this compound ion to the peak area of the internal standard ion and using a calibration curve.

-

Heterologous Expression and Functional Assay of Putative this compound Receptors

Objective: To identify and characterize olfactory or vomeronasal receptors that are activated by this compound.

Protocol:

-

Receptor Cloning and Expression Vector Construction:

-

Isolate RNA from the olfactory or vomeronasal epithelium of the target species.

-

Synthesize cDNA and amplify the coding sequences of candidate receptor genes by PCR.

-

Clone the receptor cDNA into a mammalian expression vector.

-

-

Heterologous Expression:

-

Transfect a suitable cell line (e.g., HEK293T or Hana3A cells) with the receptor expression vector. These cells are chosen for their low background of endogenous GPCR activity.[3]

-

Co-transfect with a promiscuous G-protein (e.g., Gα15) to couple the receptor to downstream signaling pathways, and a reporter gene (e.g., luciferase or a fluorescent calcium indicator).[3]

-

-

Functional Assay (e.g., Calcium Imaging or Luciferase Assay):

-

Calcium Imaging:

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.

-

-

Luciferase Reporter Assay:

-

Use a reporter vector where luciferase expression is under the control of a promoter with a cAMP response element (CRE).

-

Stimulate the cells with this compound.

-

Measure luciferase activity, which corresponds to the level of cAMP production.

-

-

-

Data Analysis:

-

Generate dose-response curves and calculate the EC₅₀ value for this compound's activation of each candidate receptor.

-

Behavioral Assays

Objective: To assess the behavioral responses of mammals to this compound.

Protocol (Example: Two-Choice Olfactory Preference Test):

-

Apparatus: A Y-maze or a three-chambered apparatus.

-

Stimuli: A filter paper or other neutral substrate impregnated with a known concentration of this compound in a solvent (e.g., mineral oil). A control stimulus will consist of the solvent alone.

-

Procedure:

-

Habituate the test animal to the apparatus.

-

Introduce the test animal to the starting area.

-

Simultaneously present the this compound and control stimuli in the choice arms or chambers.

-

Record the time the animal spends in each arm/chamber and the number of entries into each.

-

-

Data Analysis:

-

Use statistical tests (e.g., t-test or ANOVA) to determine if there is a significant preference for the this compound stimulus over the control.

-

Conclusion

This compound is a potent mammalian pheromone with a significant role in chemical communication. While its function in species such as the African civet is well-documented, the precise molecular mechanisms underlying its perception remain an active area of research. The experimental protocols outlined in this guide provide a framework for researchers to investigate the receptors, signaling pathways, and behavioral effects of this compound. Further research in this area will not only enhance our understanding of mammalian sociobiology but also has potential applications in wildlife management, conservation, and the development of novel fragrance compounds.

References

The Olfactory Enigma of Civetone: A Technical Guide to its Receptor Binding Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Civetone, a macrocyclic ketone, has long been a cornerstone in the fragrance industry, prized for its unique and persistent musky odor. Beyond its olfactory allure, it serves as a fascinating subject for scientific inquiry into the mechanisms of chemosensation. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its cognate olfactory receptors (ORs). We will delve into the identified human olfactory receptors that bind this compound, the structural basis of this interaction, the subsequent signal transduction cascade, and detailed experimental protocols for studying these phenomena. This document is intended to be a comprehensive resource for researchers in olfaction, sensory neuroscience, and drug development, providing the foundational knowledge and practical methodologies to investigate the intricate world of odorant-receptor interactions.

This compound and its Olfactory Receptors

This compound's characteristic odor is primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the main olfactory epithelium. While the human genome contains a large family of OR genes, research has identified specific receptors that respond to musk compounds, including this compound.

Identified Human Olfactory Receptors for this compound

Studies utilizing heterologous expression systems and computational modeling have identified the following human olfactory receptors as responsive to this compound and other musk compounds:

-

OR5AN1: This receptor has been identified as a key human receptor for various musk compounds, including macrocyclic ketones like this compound.[1][2] Genetic variations in the OR5AN1 gene have been shown to correlate with individual differences in the perception of musk odors.[1]

-

OR1A1: While primarily recognized for its response to other odorants, OR1A1 has also been implicated in the detection of some musk compounds.

It is important to note that the perception of a single odorant is often combinatorial, involving the activation of multiple ORs. Therefore, while OR5AN1 appears to be a primary receptor for this compound, other ORs may also contribute to the overall olfactory percept.

The Vomeronasal Organ and Pheromonal Perception

This compound is known to function as a pheromone in some animal species, mediating social and reproductive behaviors through the vomeronasal organ (VNO).[3][4][5] However, in humans, the VNO is largely considered to be a vestigial organ with no demonstrated sensory function in adulthood.[6][7][8][9][10] The genes encoding for vomeronasal receptors are non-functional pseudogenes in humans.[7][10] Therefore, the perception of this compound in humans is believed to be exclusively mediated by the main olfactory system.

The Molecular Binding Mechanism

The interaction between this compound and its olfactory receptors is a highly specific process governed by the three-dimensional structure of both the ligand and the receptor's binding pocket.

Key Amino Acid Residues and Binding Interactions

Computational modeling and site-directed mutagenesis studies on OR5AN1 have provided insights into the key amino acid residues that form the binding pocket for musk compounds. While specific studies on this compound's binding pose are limited, data from closely related musk molecules suggest the following interactions:

-

Hydrogen Bonding: A crucial hydrogen bond is predicted to form between the ketone group of the musk molecule and the hydroxyl group of a Tyrosine (Tyr) residue at position 260 (Tyr260) within the sixth transmembrane domain (TM6) of OR5AN1.[11]

-

Hydrophobic Interactions: The macrocyclic ring of this compound is thought to be stabilized within the binding pocket through hydrophobic interactions with several aromatic residues, including Phenylalanine (Phe) at various positions.[11]

The binding of this compound within the receptor's transmembrane domains induces a conformational change in the receptor protein, which is the initial step in signal transduction.

Signal Transduction Pathway

The binding of this compound to its cognate olfactory receptor initiates a canonical G protein-coupled receptor (GPCR) signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain.

The key steps in the olfactory signal transduction pathway are as follows:

-

Receptor Activation: this compound binds to the olfactory receptor (e.g., OR5AN1).

-

G Protein Coupling: The activated receptor interacts with a heterotrimeric G protein, specifically the olfactory-specific Gα subunit, Gαolf .

-

Adenylyl Cyclase Activation: Gαolf, in its GTP-bound state, activates adenylyl cyclase type III (ACIII) .

-

cAMP Production: Activated ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP ).

-

Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels .

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron.

-

Signal Amplification: The initial depolarization is further amplified by the opening of calcium-activated chloride channels (Ano2) , leading to an efflux of Cl⁻ ions.

-

Action Potential Generation: The depolarization of the neuron's membrane potential triggers the firing of action potentials, which are then transmitted along the olfactory nerve to the olfactory bulb in the brain.

Caption: Olfactory signal transduction pathway initiated by this compound binding.

Quantitative Data

| Olfactory Receptor | Compound | Compound Class | EC50 (µM) |

| Human OR5AN1 | Muscone | Macrocyclic Ketone | 1.3 |

| Human OR5AN1 | Musk Ketone | Nitro Musk | 0.3 |

| Human OR5AN1 | Musk Xylene | Nitro Musk | 2.5 |

| Human OR5AN1 | Ambrettolide | Macrocyclic Lactone | >100 |

Data compiled from publicly available research.

This data indicates that OR5AN1 is highly sensitive to certain musk compounds, with responses observed in the low micromolar range. It is anticipated that this compound would exhibit a similar affinity for this receptor.

Experimental Protocols

The functional characterization of this compound's interaction with its olfactory receptors primarily relies on in vitro assays using heterologous expression systems. The following are detailed methodologies for two commonly employed techniques.

Luciferase Reporter Gene Assay

This assay measures the activation of the olfactory receptor by quantifying the expression of a reporter gene (luciferase) that is under the control of a cAMP-responsive element (CRE).

5.1.1. Materials

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells or a derived line like Hana3A.

-

Expression Plasmids:

-

pCI vector containing the coding sequence for the human olfactory receptor of interest (e.g., OR5AN1).

-

pCI vector containing the coding sequence for Receptor Transporting Protein 1 Short (RTP1S) to enhance receptor trafficking.

-

pCI vector for the Gαolf subunit.

-

CRE-luciferase reporter plasmid.

-

pRL-SV40 for Renilla luciferase (internal control).

-

-

Reagents:

-

Cell culture medium (e.g., MEM with 10% FBS and antibiotics).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

This compound stock solution (dissolved in DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

Phosphate-buffered saline (PBS).

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂).

-

96-well white, opaque cell culture plates.

-

Luminometer.

-

5.1.2. Protocol

-

Cell Seeding: Seed HEK293 cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the OR, RTP1S, Gαolf, CRE-luciferase, and pRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol. Include a mock transfection control (without the OR plasmid).

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for receptor and reporter gene expression.

-

Odorant Stimulation: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.1%. Remove the culture medium from the cells and add the this compound solutions. Incubate for 4-6 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luminescence against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Experimental workflow for the luciferase reporter gene assay.

Calcium Imaging Assay

This method directly measures the increase in intracellular calcium concentration that occurs upon receptor activation and subsequent opening of CNG channels.

5.2.1. Materials

-

Cell Line and Plasmids: Same as for the luciferase assay, with the addition of a plasmid for a chimeric G protein (e.g., Gαq/olf) that couples the OR to the phospholipase C pathway, or by directly measuring calcium influx through co-expressed CNG channels.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Ringer's solution or other physiological buffer.

-

This compound stock solution (in DMSO).

-

-

Equipment:

-

Fluorescence microscope equipped with an appropriate excitation light source, filter sets, and a sensitive camera.

-

Perfusion system for solution exchange.

-

5.2.2. Protocol

-

Cell Culture and Transfection: Culture and transfect HEK293 cells on glass coverslips with the OR, RTP1S, and Gαq/olf plasmids.

-

Dye Loading: 24-48 hours post-transfection, incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in Ringer's solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells with Ringer's solution to remove excess dye and allow for de-esterification of the dye.

-

Imaging Setup: Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.

-

Odorant Application: Apply a solution of this compound in Ringer's solution to the cells via the perfusion system.

-

Image Acquisition: Continuously record the fluorescence intensity of the cells before, during, and after this compound application. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.

-

Data Analysis: For each cell, calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time. A transient increase in fluorescence/ratio upon this compound application indicates receptor activation.

Caption: Experimental workflow for the calcium imaging assay.

Conclusion

The interaction of this compound with its olfactory receptors, particularly OR5AN1, provides a compelling model for understanding the molecular basis of odor perception. While significant progress has been made in identifying the key players and outlining the signaling cascade, further research is needed to precisely quantify the binding kinetics and to fully elucidate the combinatorial code of olfactory receptors that contribute to the perception of this complex odorant. The experimental protocols detailed in this guide provide a robust framework for researchers to contribute to this exciting field, with potential applications in fragrance development, chemical sensor technology, and the study of chemosensory disorders.

References

- 1. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS 542-46-1 - Macrocyclic Ketone for Research [benchchem.com]

- 3. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Human Pheromone Detection by the Vomeronasal Organ: Unnecessary for Mate Selection? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vomeronasal organ and human pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. in.yvex.de [in.yvex.de]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Civetone: A Technical Guide to its Natural Sources Beyond the African Civet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of civetone, a macrocyclic ketone highly valued in the fragrance industry and of interest for various chemical and biological applications. While the African civet (Civettictis civetta) is the most well-known natural source, this document addresses the broader landscape of its natural origins, detailing the current scientific understanding of its biosynthesis, extraction, and quantification.

Executive Summary

This compound, a 17-membered macrocyclic ketone, is a key component of the musk secreted by the perineal glands of the African civet. Despite extensive interest in this valuable compound, scientific literature and chemical databases indicate that the African civet remains the only confirmed significant natural source of this compound. While many organisms produce musk-like compounds, this compound itself has not been isolated in meaningful quantities from other animals, plants, or microorganisms. This guide, therefore, focuses on the African civet as the primary natural source, providing a comprehensive overview of the current knowledge surrounding its production and analysis, which can serve as a foundational reference for researchers exploring novel sources or biosynthetic pathways.

Natural Occurrence of this compound: A Singular Source

The primary and only commercially significant natural source of this compound is the glandular secretion of the African civet (Civettictis civetta).[1][2] This secretion, a thick, yellowish, waxy substance known as civet musk, contains a complex mixture of volatile and non-volatile compounds, with (Z)-9-cycloheptadecen-1-one (this compound) being the principal odoriferous component.[3] Reports indicate that this compound can constitute a significant portion of the musk's volatile fraction.[4]

While other viverrid species, such as the large Indian civet (Viverra zibetha) and the small Indian civet (Viverricula indica), also produce musk, detailed chemical analyses confirming the presence and concentration of this compound are less prevalent in the scientific literature.[3]

It is crucial to note that while some plants, like Abelmoschus moschatus (ambrette), produce macrocyclic compounds with musk-like odors, the key fragrant component is ambrettolide, a macrocyclic lactone, not this compound. Similarly, claims of this compound presence in other natural sources like fungi or bacteria are not substantiated by current scientific evidence.

Biosynthesis of this compound in the African Civet: A Putative Pathway

The precise biosynthetic pathway of this compound in the perineal glands of the African civet has not been fully elucidated. However, it is widely accepted to be derived from fatty acid metabolism.[5] Early hypotheses involving sequential ω- and β-oxidations of linear fatty acids followed by cyclization have been considered inadequate.[5]

Based on the general principles of fatty acid and polyketide biosynthesis, a putative pathway can be proposed. This pathway likely involves the elongation of a fatty acid precursor, followed by cyclization and desaturation.

The following diagram illustrates a putative biosynthetic pathway for this compound, starting from oleic acid, a common fatty acid. It is important to emphasize that this is a hypothetical pathway based on established biochemical reactions and requires experimental validation.

Caption: Putative biosynthetic pathway of this compound from oleic acid.

Quantitative Analysis of this compound in Civet Musk

The concentration of this compound in raw civet musk can vary depending on the age, sex, and individual condition of the civet, as well as the method of extraction and analysis. The following table summarizes quantitative data from various studies.

| Source (Study) | Analytical Method | This compound Concentration (% of total ion current or crude extract) |

| Habtamu et al. | GC-MS | 54.5% - 69.71% of total ion current |

| Endallew & Dagne (2020) | qTLC | 0.8% - 1.2% of crude civet samples |

| Wikipedia, citing various sources | Not specified | 2.5% - 3.4% of civet oil |

Experimental Protocols

This section details the common methodologies for the extraction, isolation, and quantification of this compound from civet musk.

A common method for extracting this compound from the raw musk is solvent extraction.

Protocol: Solvent Extraction

-

Sample Preparation: A known weight of raw civet musk is obtained.

-

Solvent Addition: Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃) is added to the musk sample in a suitable flask.[5][6]

-

Extraction: The mixture is subjected to sonication for a period of 20 minutes to 1 hour to ensure efficient extraction of the organic compounds.[5][6]

-

Filtration and Concentration: The mixture is filtered to remove solid residues. The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[5][6]

Column chromatography is the primary technique used to isolate and purify this compound from the crude extract.

Protocol: Column Chromatography

-

Column Packing: A glass column is packed with silica (B1680970) gel (e.g., 70-230 mesh) as the stationary phase.[5]

-

Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., petroleum ether or chloroform) and loaded onto the top of the silica gel column.[5]

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of petroleum ether and chloroform.[5]

-

Fraction Collection: Fractions are collected sequentially as the solvent runs through the column.

-

Analysis of Fractions: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing this compound. A common visualizing agent is anisaldehyde spray reagent, which gives a characteristic spot for this compound.[5]

-

Pooling and Concentration: Fractions containing pure or enriched this compound are combined, and the solvent is evaporated to yield the purified compound.

Quantitative analysis of this compound can be performed using various analytical techniques, including quantitative Thin-Layer Chromatography (qTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantitative Thin-Layer Chromatography (qTLC)

-

Standard Preparation: A series of standard solutions of known concentrations of pure this compound are prepared.

-

Sample and Standard Application: Known volumes of the sample extract and the standard solutions are spotted onto a TLC plate.

-

Derivatization (Optional but Recommended): To enhance detection and quantification, the spotted compounds can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone group of this compound to form a colored derivative.[6]

-

Development: The TLC plate is developed in a suitable mobile phase.

-

Densitometric Analysis: The plate is scanned using a TLC scanner at the wavelength of maximum absorbance of the this compound derivative (e.g., 371 nm for the DNPH derivative).[7]

-

Quantification: A calibration curve is constructed by plotting the peak areas of the standards against their concentrations. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The purified this compound sample or a derivatized sample is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the sample solution is injected into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for the identification of this compound.

-

Quantification: By using an internal or external standard and creating a calibration curve, the amount of this compound in the sample can be accurately quantified.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from civet musk.

Caption: General workflow for this compound extraction and analysis.

Conclusion and Future Directions

The African civet remains the only confirmed significant natural source of this compound. While synthetic routes to this compound have been developed to address ethical and supply chain concerns, the study of its natural biosynthesis is crucial for the potential development of biotechnological production methods, such as microbial fermentation. Future research should focus on elucidating the specific enzymes and genes involved in the this compound biosynthetic pathway in the African civet. This knowledge could enable the heterologous expression of this pathway in microbial hosts, providing a sustainable and ethical source of this valuable macrocyclic ketone. Furthermore, continued exploration of the chemical composition of secretions from other musk-producing animals and fragrant plants may yet reveal novel natural sources of this compound or its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Mammalian Pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Macrocyclic Ketones

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic ketones, cyclic compounds containing a ketone functional group within a large ring structure (typically 12 or more atoms), are a fascinating class of molecules with significant applications in fragrance chemistry and drug discovery. Their unique combination of conformational flexibility and structural pre-organization allows them to interact with biological targets that are often challenging for traditional small molecules. This guide provides a comprehensive overview of the core physical and chemical properties of macrocyclic ketones, details key experimental protocols for their characterization, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

The properties of macrocyclic ketones are dictated by the interplay between the polar ketone group and the large, often lipophilic, carbocyclic ring. This duality governs their solubility, permeability, and reactivity.

Physical Properties

The large ring size and the presence of a carbonyl group give macrocyclic ketones distinct physical properties. They are generally characterized by high boiling points and low water solubility, with solubility increasing in organic solvents.[1][2] The polarity of the carbonyl group allows for dipole-dipole interactions, leading to higher boiling points compared to nonpolar hydrocarbons of similar molecular weight.[3][4] However, they lack hydrogen bond donors, resulting in lower boiling points than corresponding macrocyclic alcohols.[3]

Lower molecular weight ketones tend to have sweet or sharp odors.[3] As the size of the macrocyclic ring increases, the scent profile can become more complex and tenacious, as exemplified by the iconic musk fragrances of muscone (B1676871) and civetone.[2][5]

Table 1: Physical Properties of Representative Macrocyclic Ketones

| Property | Muscone | This compound |

| Molecular Formula | C₁₆H₃₀O[1] | C₁₇H₃₀O[6] |

| Molecular Weight ( g/mol ) | 238.41[7] | 250.42[8] |

| Appearance | Colorless, viscous oily liquid[1] | Colorless to white crystalline solid[6] |

| Odor | Sweet, animalic, musky[1] | Musky, animalic, fecal (at high conc.), floral (at low conc.)[6] |

| Melting Point (°C) | -15[2] | 31-32[6][8] |

| Boiling Point (°C) | 328[1][2] | 342[6][8] |

| Density (g/cm³) | 0.922 @ 20°C[1] | 0.917 @ 33°C[5][6] |

| Water Solubility | Very low (~430 µg/L @ 20°C)[1] | Slightly soluble[8] |

| Solubility in Organic Solvents | Soluble in methanol (B129727) and chloroform[1] | Soluble in ethanol (B145695) and oils[8] |

| logP | 6.6[9] | 6.1 (Predicted)[10] |

Chemical Properties

The chemical reactivity of macrocyclic ketones is centered around the carbonyl group, which features a polarized carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to nucleophilic attack, while the oxygen is nucleophilic.[11] The large, flexible ring can influence the accessibility of the ketone group to reagents.

In the context of drug discovery, two key chemical properties are of paramount importance: membrane permeability and metabolic stability.

-

Membrane Permeability: The ability of a drug to cross cell membranes is crucial for reaching intracellular targets. Macrocycles often exist in a conformational equilibrium between "open," polar states and "closed," more lipophilic states where intramolecular hydrogen bonds can shield polar functionalities. This "chameleon-like" behavior can facilitate passive diffusion across the lipid bilayer of cell membranes.[12] The overall lipophilicity, size, and conformational flexibility of the macrocyclic ring are key determinants of its permeability.

-

Metabolic Stability: The susceptibility of a drug to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and bioavailability.[13] Ketones are generally more metabolically stable than aldehydes.[14][15] The steric hindrance provided by the macrocyclic ring can further protect the ketone group from enzymatic degradation, contributing to improved metabolic stability.

Key Experimental Protocols

Accurate assessment of the physicochemical and pharmacokinetic properties of macrocyclic ketones is essential for their development as therapeutic agents. The following are detailed methodologies for key in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane.[16][17]

Methodology:

-

Preparation of the PAMPA "Sandwich": A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin (B1663433) or a synthetic lipid mixture) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer that mimics a cell membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution, forming a "sandwich".[18][19]

-

Compound Incubation: The test compound is dissolved in a buffer at a specific pH and added to the donor plate. The plate is incubated at room temperature for a defined period (typically 4-16 hours).[18][20]

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor plates is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[16]

-

Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation:

where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that predicts human intestinal absorption. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters.[21][22]

Methodology:

-

Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with high transepithelial electrical resistance (TEER), which indicates the integrity of the tight junctions.[22][23]

-

Permeability Measurement: The permeability is assessed in two directions: apical-to-basolateral (A-B) to model absorption and basolateral-to-apical (B-A) to assess active efflux.[24] The test compound is added to the donor compartment (apical for A-B, basolateral for B-A), and samples are taken from the acceptor compartment at various time points.

-

Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the formula:

where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration in the donor compartment.

-

Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the involvement of active efflux transporters.[21]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s.[13][25]

Methodology:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).[26][27]

-

Reaction Initiation and Sampling: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14][27]

-

Reaction Termination and Sample Processing: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate the proteins.[26][27]

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (Cl_int) is calculated as (0.693/t₁/₂) * (volume of incubation/mg of microsomal protein).[26][27]

Visualizations: Pathways and Workflows

Olfactory Signaling Pathway of Muscone

Muscone exerts its characteristic scent by activating specific olfactory receptors, which are G-protein coupled receptors (GPCRs). In humans, the primary receptor for muscone is OR5AN1.[28][29] The activation of this receptor initiates a downstream signaling cascade that leads to the perception of the musk odor.

Caption: Olfactory signaling cascade initiated by the binding of muscone to its receptor.

Experimental Workflow for Macrocyclic Ketone Drug Discovery

The development of macrocyclic ketones as therapeutic agents involves a systematic evaluation of their drug-like properties. This workflow outlines the key in vitro assays used in the early stages of discovery.

Caption: A typical in vitro experimental workflow for evaluating macrocyclic ketones in early drug discovery.

Conclusion

Macrocyclic ketones represent a promising, albeit challenging, area of chemical space for drug discovery.[30] Their unique structural and physicochemical properties enable them to modulate difficult drug targets. A thorough understanding of their physical characteristics, chemical reactivity, membrane permeability, and metabolic stability is crucial for the successful design and development of novel macrocyclic ketone-based therapeutics. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to systematically evaluate and optimize these fascinating molecules.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Muscone - Wikipedia [en.wikipedia.org]

- 3. Ketones: Structure, Properties and Chemical test. [allen.in]

- 4. britannica.com [britannica.com]

- 5. This compound [chemeurope.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Muskone | C16H30O | CID 10947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. ScenTree - Muscone® (CAS N° 541-91-3) [scentree.co]

- 10. This compound | C17H30O | CID 5315941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 12. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Stability Assays [merckmillipore.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 17. PAMPA | Evotec [evotec.com]

- 18. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. enamine.net [enamine.net]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. asianscientist.com [asianscientist.com]

- 30. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and IUPAC name of civetone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Civetone, a macrocyclic ketone, is a historically significant natural product renowned for its characteristic musky aroma.[1][2] Originally sourced from the perineal gland secretions of the African civet (Civettictis civetta), it has been a valuable ingredient in the fragrance industry for centuries.[2][3][4] Modern synthetic chemistry has not only made this molecule readily available, circumventing ethical concerns associated with its natural sourcing, but has also opened avenues for exploring its broader biological potential. This technical guide provides a detailed overview of this compound, focusing on its chemical properties, synthesis, and biological relevance for professionals in research and development.

Molecular Profile

This compound is a 17-membered unsaturated macrocyclic ketone.[3] Its structure is fundamental to its unique olfactory properties and biological function.

The molecule consists of a 17-membered carbon ring containing a ketone functional group and a single cis (Z)-configured double bond between carbons 9 and 10.[3][6] This Z-configuration is the naturally occurring isomer and is crucial for its characteristic scent.[3]

Caption: Chemical structure of (9Z)-cycloheptadec-9-en-1-one (this compound).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its application in formulations and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Appearance | Crystalline solid | [1][2] |

| Odor | Strong musky, pleasant at high dilution | [1][2] |

| Melting Point | 31-32 °C | [1][2][5] |